Lamivudine

Mitochondrial Toxicity NRTI Safety Polymerase γ Inhibition

Lamivudine (3TC) is distinguished by sulfur substitution at the 3′ position, conferring 80–85% oral bioavailability and dual activity against HIV-1, HIV-2, and HBV. Its predictable M184V/I resistance pathway preserves tenofovir/zidovudine susceptibility, enabling rational combination design. Lower mitochondrial polymerase γ inhibition versus stavudine, didanosine, and zalcitabine ensures superior long-term safety. With established bioequivalence and cost advantages over emtricitabine/tenofovir combinations, it is the preferred NRTI backbone for large-scale procurement and antiviral research.

Molecular Formula C8H11N3O3S
Molecular Weight 229.26 g/mol
CAS No. 136891-12-8
Cat. No. B182088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamivudine
CAS136891-12-8
Synonyms2',3' Dideoxy 3' thiacytidine
2',3'-Dideoxy-3'-thiacytidine
3TC
BCH 189
BCH-189
BCH189
Epivir
GR-109714X
GR109714X
Lamivudine
Lamivudine, (2S-cis)-Isome
Molecular FormulaC8H11N3O3S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESC1C(OC(S1)CO)N2C=CC(=NC2=O)N
InChIInChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1
InChIKeyJTEGQNOMFQHVDC-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 70,000 mg/L @ 20 °C
2.76e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Lamivudine (CAS 136891-12-8) NRTI Procurement Specifications and Comparative Pharmacology


Lamivudine (3TC), a cytidine nucleoside analog reverse transcriptase inhibitor (NRTI), is distinguished by its sulfur atom substitution at the 3′ position, a modification that confers high oral bioavailability and potent antiviral activity against HIV-1, HIV-2, and hepatitis B virus (HBV) [1]. The active intracellular metabolite, lamivudine triphosphate, exhibits a half-life of 10.5–15.5 hours and functions as a competitive inhibitor and chain terminator of viral reverse transcriptase [1]. This structural specificity defines its therapeutic niche relative to other NRTIs such as emtricitabine (FTC) and abacavir.

Why Lamivudine (136891-12-8) is Not Simply Interchangeable with In-Class NRTIs


Despite overlapping indications, NRTIs are not fungible. Lamivudine's unique combination of safety, resistance profile, and pharmacokinetics creates distinct clinical and economic trade-offs that preclude simple substitution [1]. For example, while pooled randomized trial data show no significant difference in virological suppression between lamivudine and emtricitabine (relative risk 1.03, 95% CI 0.96–1.10) [2], lamivudine's significantly lower mitochondrial DNA polymerase γ inhibition compared to zalcitabine, didanosine, and stavudine defines a different long-term toxicity profile [3]. These quantifiable differences in resistance pathways, mitochondrial safety, and clearance necessitate evidence-based selection rather than generic interchange.

Lamivudine (136891-12-8) Quantified Differentiation: Head-to-Head and Comparative Data


Mitochondrial DNA Polymerase γ Inhibition: Lamivudine vs. Stavudine and Zidovudine

Lamivudine exhibits significantly lower mitochondrial toxicity compared to older NRTIs. In enzyme assays and cell culture studies, the hierarchy of mitochondrial DNA polymerase γ inhibition is: zalcitabine ≥ didanosine ≥ stavudine > lamivudine > zidovudine > abacavir [1]. This translates to a clinically meaningful reduction in the risk of severe adverse events such as lactic acidosis and lipoatrophy, which are more strongly associated with stavudine and didanosine [2].

Mitochondrial Toxicity NRTI Safety Polymerase γ Inhibition

Virological Efficacy in HBV-Related Cirrhosis: Lamivudine vs. Tenofovir and Entecavir

In a multicenter retrospective analysis of 227 patients with HBV-related cirrhosis, the proportion achieving HBV DNA <400 copies/mL was 77% for lamivudine, compared to 91.5% for tenofovir and 92.5% for entecavir [1]. Additionally, ALT normalization rates were 71.8% for lamivudine, 86.8% for tenofovir, and 92.1% for entecavir [1]. Notably, 32.4% of patients on lamivudine required a therapy change due to resistance or inadequate response, compared to none reported for tenofovir or entecavir during the follow-up period [1].

Hepatitis B Cirrhosis Antiviral Therapy

Pharmacokinetic Clearance Variability: Lamivudine vs. Zidovudine and Stavudine

In a study of HIV/TB co-infected Ghanaian patients, the apparent oral clearance (CL/F) of lamivudine was 7.3 ± 2.8 mL/min/kg (CV% = 39%), compared to 31.9 ± 33.6 mL/min/kg (CV% = 106%) for zidovudine and 16.4 ± 5.8 mL/min/kg (CV% = 35%) for stavudine [1]. The substantially lower coefficient of variation for lamivudine (39%) compared to zidovudine (106%) indicates more predictable pharmacokinetics, reducing the risk of subtherapeutic exposure or toxicity.

Pharmacokinetics Oral Clearance Interindividual Variability

Cross-Resistance Pattern of M184V Mutation: Lamivudine vs. Abacavir and Tenofovir

The M184V mutation, commonly selected by lamivudine, confers high-level resistance to lamivudine and emtricitabine, and reduced susceptibility to abacavir (4- to 8-fold decreased sensitivity) [1]. However, viruses harboring M184V remain fully susceptible to tenofovir, zidovudine, and stavudine [2]. Critically, the M184V mutation does not lead to broad cross-resistance to didanosine-stavudine combinations or abacavir-containing regimens [1], allowing for effective sequential therapy options.

HIV Drug Resistance M184V Mutation Cross-Resistance

Lamivudine (136891-12-8) Evidence-Backed Application Scenarios for Procurement and Research


Cost-Effective Backbone for First-Line HIV Regimens in Resource-Limited Settings

Lamivudine's high oral bioavailability (80-85%) [1] and lower mitochondrial toxicity profile compared to stavudine and didanosine [2] support its use as a preferred NRTI backbone in public health programs. Its availability from multiple generic manufacturers and established bioequivalence data enable large-scale procurement at significantly lower cost than emtricitabine or tenofovir-containing combinations.

Component of Salvage Therapy in HBV with Prior Resistance

Although lamivudine monotherapy for HBV cirrhosis shows lower virological suppression (77%) compared to tenofovir (91.5%) [3], lamivudine remains essential in combination with adefovir or tenofovir for patients with lamivudine-resistant HBV. The predictable resistance pathway (M184V/I) allows for rational design of combination regimens to prevent or overcome resistance.

Reference Standard for M184V-Mediated Resistance Studies

Given that the M184V mutation confers high-level resistance to lamivudine (>10-fold change) but preserves susceptibility to tenofovir and zidovudine [4], lamivudine serves as a critical reference compound in genotypic and phenotypic resistance assays for evaluating novel NRTIs and for monitoring drug resistance in clinical cohorts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lamivudine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.